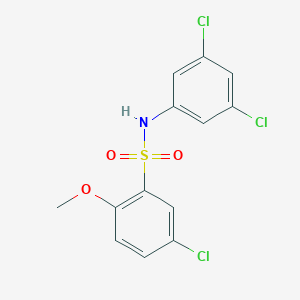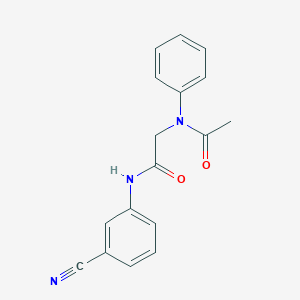![molecular formula C20H21ClN4OS B6643316 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6643316.png)
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTA-EG6, and it is a small molecule inhibitor of protein-protein interactions.
Mecanismo De Acción
BTA-EG6 works by binding to the hydrophobic pocket of MDMX, which is a negative regulator of the p53 pathway. This binding prevents the interaction between MDMX and p53, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BTA-EG6 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that BTA-EG6 inhibits tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BTA-EG6 is its specificity for the MDMX-p53 interaction. This specificity makes it an ideal tool for studying the p53 pathway in cancer cells. However, one of the limitations of BTA-EG6 is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of BTA-EG6. One potential direction is the development of more potent and selective inhibitors of the MDMX-p53 interaction. Another potential direction is the use of BTA-EG6 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of BTA-EG6 in other fields of research, such as neuroscience or immunology, could also be explored.
Métodos De Síntesis
The synthesis of BTA-EG6 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-(4-bromobenzyl)-1,3-benzothiazole, which is then reacted with piperazine to obtain 2-(4-(1,3-benzothiazol-2-yl)piperazin-1-yl)ethylamine. The final step involves the reaction of this intermediate with 5-chloro-2-methylbenzoic acid to obtain the final product, BTA-EG6.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTA-EG6 is in the field of cancer research. BTA-EG6 has been shown to inhibit the interaction between two proteins, MDMX and p53, which are involved in the regulation of cell growth and apoptosis. Inhibition of this interaction can lead to the activation of the p53 pathway, which can induce cell death in cancer cells.
Propiedades
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-14-6-7-15(21)12-17(14)22-19(26)13-24-8-10-25(11-9-24)20-23-16-4-2-3-5-18(16)27-20/h2-7,12H,8-11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOOBIWLRNMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)



![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)


![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)